

Synthesis and Characterization of Novel Thiosulfate Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **thiosulfate**

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For Researchers, Scientists, and Drug Development Professionals

The unique chemical reactivity of the **thiosulfate** functional group has positioned its derivatives as a promising class of compounds in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the synthesis, characterization, and biological activities of novel **thiosulfate** derivatives, with a focus on thiosulfonates. Detailed experimental protocols, data presentation in structured tables, and visualization of key pathways are included to facilitate further research and development in this area.

Synthesis of Novel Thiosulfate Derivatives

The synthesis of **thiosulfate** derivatives can be broadly categorized into two main approaches: the direct functionalization of the **thiosulfate** group and the use of **thiosulfate** salts as sulfur surrogates. Thiosulfonates, characterized by the R-S-SO₂-R' linkage, are a prominent class of **thiosulfate** derivatives with significant biological activity.

Synthesis of Thiosulfonates

A variety of methods have been developed for the synthesis of both symmetrical and unsymmetrical thiosulfonates.

1.1.1. From Thiols and Sodium Sulfinate:

A convenient and efficient method for the synthesis of thiosulfonates involves the iron(III)-catalyzed cross-coupling of thiols and sodium sulfinate under aerobic conditions. This method

is considered green and sustainable due to the use of a non-toxic and inexpensive iron catalyst and atmospheric oxygen as the oxidant[1].

1.1.2. From Disulfides:

Unsymmetrical thiosulfonates can be synthesized from the reaction of unsymmetrical disulfides with m-chloroperbenzoic acid (m-CPBA). This oxidation reaction typically yields the desired thiosulfonate along with a sulfonic acid byproduct.

1.1.3. One-Pot Synthesis from Alkyl Halides:

A one-pot process for the formation of disulfides from alkyl halides using sodium **thiosulfate** in DMSO has been described. This method involves the initial formation of a Bunte salt (S-alkyl**thiosulfate**), followed by hydrolysis to a thiol, which is then oxidized *in situ* to the disulfide[2]. This disulfide can then be oxidized to the corresponding thiosulfonate.

Synthesis of Cyclic Thiosulfonates

Cyclic thiosulfonates have emerged as potent anticancer agents. Their synthesis generally involves the oxidation of a corresponding cyclic dithiol.

General Procedure for the Synthesis of Cyclic Thiosulfonates:

The synthesis of fused bicyclic thiosulfonates typically begins with the corresponding cyclic trans-dithiol intermediates, which are then oxidized using hydrogen peroxide[3]. The dithiol precursors can be obtained from halogenated or mesylated intermediates through thiourea substitution followed by hydrolysis[3].

Sodium Thiosulfate as a Sulfur Surrogate

Sodium **thiosulfate** is an inexpensive, stable, and low-toxicity sulfur source that can be employed in the synthesis of various sulfur-containing compounds, including thioesters and thioethers.

1.3.1. Synthesis of Thioesters:

An efficient one-pot, two-step method for the synthesis of thioesters utilizes sodium **thiosulfate** pentahydrate, organic halides, and aryl anhydrides. In this process, sodium **thiosulfate** acts as

a sulfur surrogate for acylation with anhydrides, followed by substitution with organic halides through the in situ generation of a thioaroylate intermediate. This method offers operational simplicity and can produce structurally diverse products in good yields[4][5].

1.3.2. Synthesis of Thioethers:

A straightforward and efficient method for the synthesis of thioethers involves the reaction of aldehydes or carboxylic acids with thiols, catalyzed by sodium **thiosulfate** in DMF. This radical-based method facilitates the formation of a C-S bond through decarbonylation or decarboxylation, achieving high yields under metal-free conditions[6][7][8].

Table 1: Summary of Synthetic Methodologies for **Thiosulfate** Derivatives

| Derivative Class | Starting Materials | Key Reagents/Catalysts | General Yields | Reference(s) |
|------------------------------|------------------------------------|---------------------------------|-------------------|--------------|
| Thiosulfonates | Thiols, Sodium Sulfinate | Iron(III) catalyst, Air | Good to excellent | [1] |
| Unsymmetrical Thiosulfonates | Unsymmetrical Disulfides | m-CPBA | Moderate to good | N/A |
| Cyclic Thiosulfonates | Cyclic trans-dithiols | Hydrogen peroxide | Good | [3] |
| Thioesters | Organic halides, Aryl anhydrides | Sodium thiosulfate pentahydrate | 42-90% | [4][5] |
| Thioethers | Aldehydes/Carboxylic acids, Thiols | Sodium thiosulfate, DMF | Good to excellent | [6][7][8] |

Characterization of Thiosulfate Derivatives

The structural elucidation and purity assessment of newly synthesized **thiosulfate** derivatives are crucial steps. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of organic molecules, including **thiosulfate** derivatives.

- ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of protons adjacent to the sulfur atoms in the thiosulfonate group are of particular interest.
- ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. The carbon atoms directly bonded to sulfur will exhibit characteristic chemical shifts.
- Quantitative NMR (qNMR): This technique can be used for the precise determination of the purity of synthesized compounds[9][10][11].

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

- Electron Impact (EI) MS: This technique often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Common fragmentation patterns for thiosulfonates include cleavage of the S-S and S-C bonds[12][13].
- Electrospray Ionization (ESI) MS: A softer ionization technique that is particularly useful for analyzing larger and more polar molecules. It often produces a prominent molecular ion peak, which is crucial for determining the molecular weight. For **thiosulfate**-containing peptides, a characteristic loss of SO₃ (m/z 79.9568) can be observed under tandem MS conditions, allowing for their specific detection[14].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For thiosulfonate derivatives, characteristic absorption bands for the S=O and S-O stretching vibrations are expected in the regions of 1300-1350 cm⁻¹ and 1100-1175 cm⁻¹, respectively.

Table 2: Representative Spectroscopic Data for a Thiosulfonate Derivative

| Technique | Observed Data | Interpretation |
|--|--|--|
| ^1H NMR (CDCl_3 , ppm) | δ 7.2-7.8 (m, Ar-H), 4.2 (s, CH_2) | Aromatic and methylene protons |
| ^{13}C NMR (CDCl_3 , ppm) | δ 125-140 (Ar-C), 60 (CH_2) | Aromatic and methylene carbons |
| MS (ESI) | $[\text{M}+\text{H}]^+$ at m/z corresponding to the calculated molecular weight | Molecular ion confirmation |
| IR (cm^{-1}) | \sim 1320 (s), \sim 1150 (s) | Asymmetric and symmetric $\text{S}=\text{O}$ stretching of the thiosulfonate group |

Biological Activity of Novel Thiosulfate Derivatives

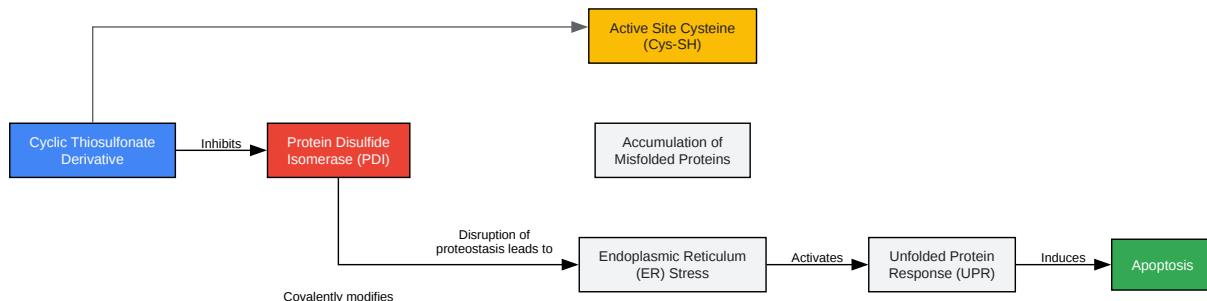
Many **thiosulfate** derivatives, particularly thiosulfonates, exhibit significant biological activities, including anticancer and antioxidant properties.

Anticancer Activity of Cyclic Thiosulfonates

Cyclic thiosulfonates have been identified as a class of disulfide-bond disrupting agents (DDAs) with potent anticancer activity, particularly against breast cancer cells overexpressing the HER family of receptors[7][15][16][17].

Mechanism of Action: Inhibition of Protein Disulfide Isomerase (PDI)

The anticancer mechanism of cyclic thiosulfonates involves the covalent modification of the active site cysteine residues of protein disulfide isomerase (PDI) family members[7][15][16][18]. PDI is an endoplasmic reticulum (ER) chaperone protein that is overexpressed in many cancer cells and plays a critical role in the proper folding of nascent proteins. Inhibition of PDI disrupts cellular proteostasis, leading to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis of cancer cells[19][20].

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Caption: Mechanism of PDI Inhibition by Cyclic Thiosulfonates.

Table 3: Anticancer Activity of Selected Cyclic Thiosulfonates

| Compound | Cell Line | IC ₅₀ (μM) | Reference(s) |
|-------------|----------------------|-----------------------|--------------|
| dMtcyDTDO | MDA-MB-468 | 2.23 | [17] |
| tcyDTDO | MDA-MB-468 | 2.81 | [17] |
| Compound 3c | Platelet Aggregation | 25 | [21] |

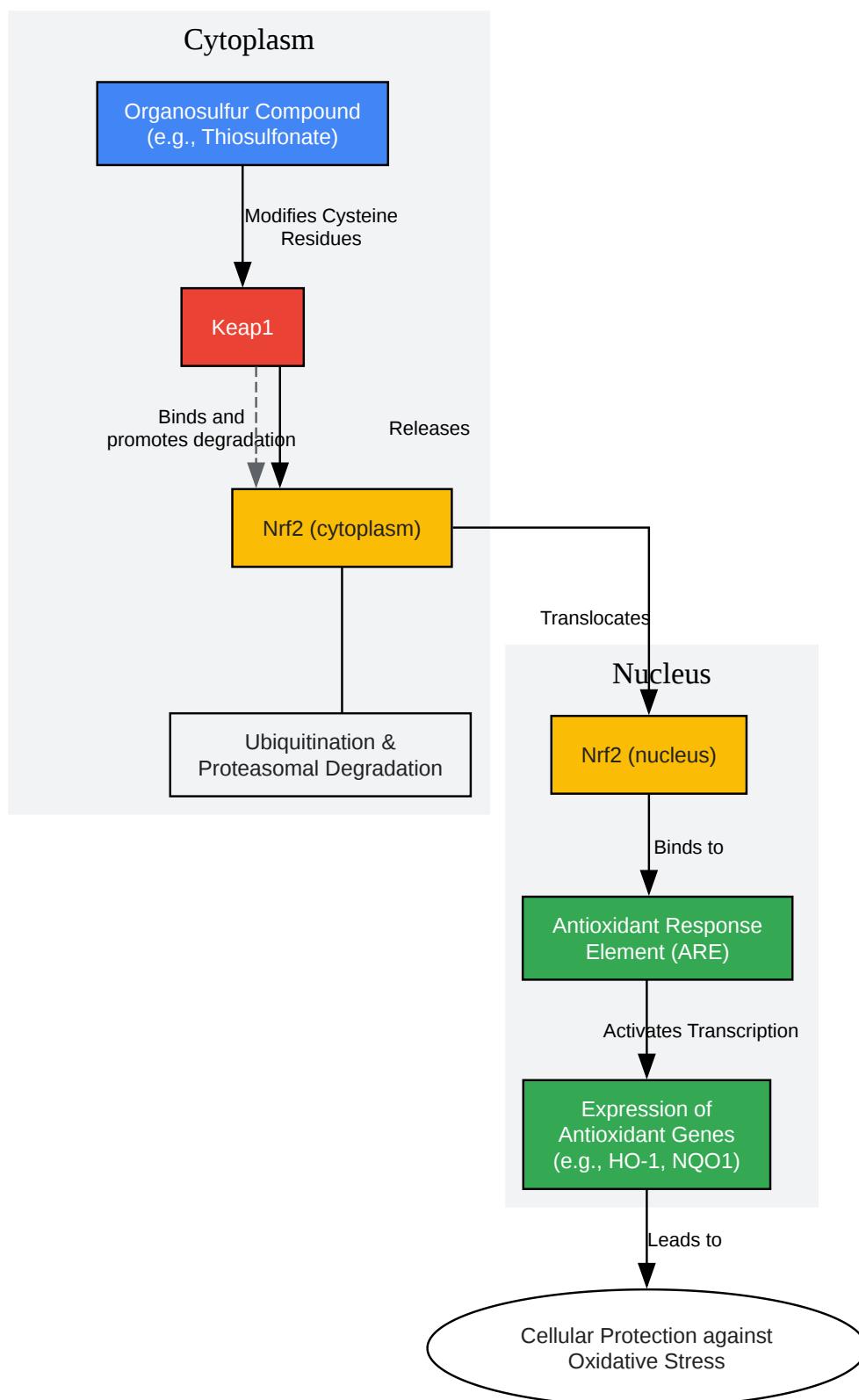
Antioxidant Activity and the Nrf2 Signaling Pathway

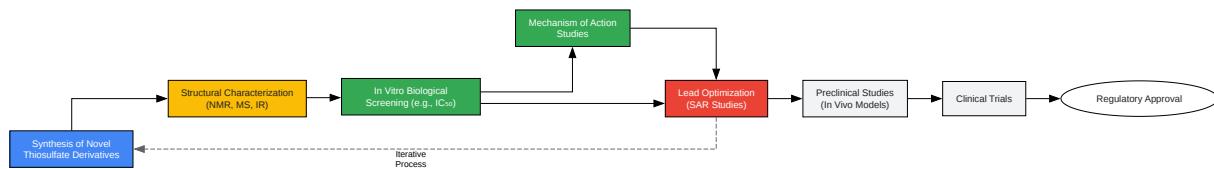
Organosulfur compounds, including thiosulfonates, are known to possess antioxidant properties. This activity is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][6][15][16][22].

Mechanism of Action: Activation of the Nrf2 Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as some organosulfur derivatives, can react with specific cysteine residues on Keap1. This

modification leads to a conformational change in Keap1, causing the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a heightened cellular defense against oxidative stress.





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